molecular formula C27H30N2O5 B3650491 N-[4-(benzoylamino)-3-methylphenyl]-3,4,5-triethoxybenzamide

N-[4-(benzoylamino)-3-methylphenyl]-3,4,5-triethoxybenzamide

Cat. No.: B3650491
M. Wt: 462.5 g/mol
InChI Key: JADRWMHCBSFQHE-UHFFFAOYSA-N
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Description

“N-[4-(benzoylamino)-3-methylphenyl]-3,4,5-triethoxybenzamide” is a complex organic compound. It is a derivative of benzamide, which is an organic compound consisting of a carboxamide group that is attached to a phenyl group . It’s worth noting that benzamide derivatives have been studied for their potential in various applications, including as anxiolytic agents .


Synthesis Analysis

While the specific synthesis process for “this compound” is not available, benzamide derivatives are often synthesized through various methods. For instance, one method involves the reaction of anthranylamide and propionic anhydride . Another method involves the hydrolysis of ethyl-o-(mesitylenesulfonyl) acethydroxymate to render O-(mesitylsulfonyl)hydroxylamine (MSH), which then acts as an aminating agent .

Future Directions

The future directions for research on “N-[4-(benzoylamino)-3-methylphenyl]-3,4,5-triethoxybenzamide” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. For instance, benzamide derivatives have been studied for their potential as anxiolytic agents . Additionally, the development of more selective and effective synthesis methods could also be a focus of future research .

Properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5/c1-5-32-23-16-20(17-24(33-6-2)25(23)34-7-3)27(31)28-21-13-14-22(18(4)15-21)29-26(30)19-11-9-8-10-12-19/h8-17H,5-7H2,1-4H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADRWMHCBSFQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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